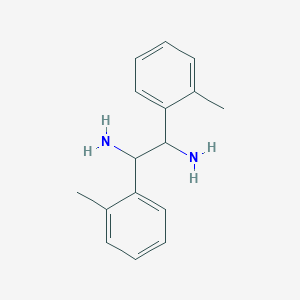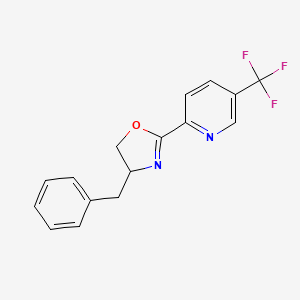
4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a benzyl group, a trifluoromethyl-substituted pyridine ring, and a dihydrooxazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Benzyl-2-(5-(Trifluormethyl)pyridin-2-yl)-4,5-dihydrooxazol beinhaltet in der Regel die folgenden Schritte:
Bildung des Pyridinrings: Die Trifluormethylgruppe wird durch eine nucleophile Substitutionsreaktion in den Pyridinring eingeführt.
Oxazolringbildung: Der Oxazolring wird durch eine Cyclisierungsreaktion gebildet, die ein Amid und ein Aldehyd beinhaltet.
Einführung der Benzylgruppe: Die Benzylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren zur Verbesserung der Reaktionsausbeute und Effizienz sowie den Einsatz von Katalysatoren zur Reduzierung der Reaktionszeiten und des Energieverbrauchs.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Benzyl-2-(5-(Trifluormethyl)pyridin-2-yl)-4,5-dihydrooxazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Oxazolderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Palladium auf Kohlenstoff oder Kupfer(I)-iodid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Oxazol- und Pyridinderivate, die unterschiedliche funktionelle Gruppen aufweisen können, die die Trifluormethylgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-(5-(Trifluormethyl)pyridin-2-yl)-4,5-dihydrooxazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Es wird als potenzieller Medikamentenkandidat für verschiedene Krankheiten aufgrund seiner einzigartigen chemischen Struktur untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. verbesserte thermische Stabilität und elektrische Leitfähigkeit.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Benzyl-2-(5-(Trifluormethyl)pyridin-2-yl)-4,5-dihydrooxazol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und so zu Veränderungen ihrer Aktivität führen.
Beteiligte Signalwege: Es kann verschiedene biochemische Signalwege modulieren, einschließlich derer, die an der Zellsignalübertragung, dem Stoffwechsel und der Genexpression beteiligt sind.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Benzyl-2-(5-Methylpyridin-2-yl)-4,5-dihydrooxazol
- 4-Benzyl-2-(5-Chlorpyridin-2-yl)-4,5-dihydrooxazol
- 4-Benzyl-2-(5-Brompyridin-2-yl)-4,5-dihydrooxazol
Einzigartigkeit
4-Benzyl-2-(5-(Trifluormethyl)pyridin-2-yl)-4,5-dihydrooxazol ist aufgrund der Anwesenheit der Trifluormethylgruppe einzigartig, die unterschiedliche elektronische und sterische Eigenschaften verleiht. Dies macht die Verbindung widerstandsfähiger gegen metabolischen Abbau und verstärkt ihre potenzielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten.
Eigenschaften
Molekularformel |
C16H13F3N2O |
|---|---|
Molekulargewicht |
306.28 g/mol |
IUPAC-Name |
4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |
InChI-Schlüssel |
UOIDAFBRAUSYGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
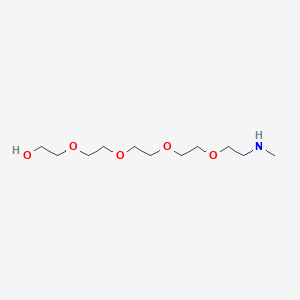
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)

![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
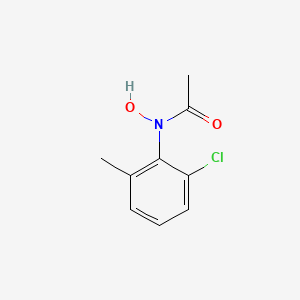
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)

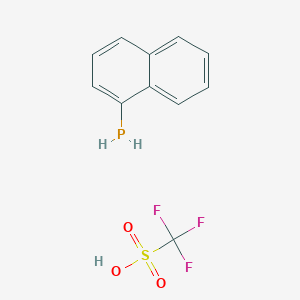
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)

![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
